
(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one
Descripción general
Descripción
Métodos De Preparación
La síntesis de RG7304 implica varios pasos, comenzando con la preparación de la estructura central, que incluye un anillo de piridazinona. La ruta sintética suele incluir los siguientes pasos:
Formación del anillo de piridazinona: Esto se logra mediante la reacción de hidracina con una dicetona adecuada.
Reacciones de sustitución: Se introducen varios sustituyentes en el anillo de piridazinona mediante reacciones de sustitución nucleofílica.
Ensamblaje final: El compuesto final se ensambla mediante reacciones de condensación que involucran derivados de benzaldehído.
Los métodos de producción industrial para RG7304 probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
RG7304 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila son comunes en la síntesis y modificación de RG7304.
Los reactivos comunes utilizados en estas reacciones incluyen hidracina, derivados de benzaldehído y varios agentes oxidantes y reductores. Los principales productos formados a partir de estas reacciones son típicamente derivados de la estructura central de piridazinona con varios sustituyentes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Cancer Therapy
MEK Inhibition
One of the primary applications of (E)-5-(2-benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are critical in cancer therapy as they target the MAPK signaling pathway, which is often dysregulated in various cancers. RG7304 has shown promising results in preclinical studies, demonstrating the ability to inhibit tumor growth in models of melanoma and other cancers .
Clinical Trials
Currently, RG7304 is undergoing clinical trials to evaluate its efficacy and safety as a cancer treatment. The compound's mechanism involves blocking the phosphorylation of ERK (Extracellular Signal-Regulated Kinase), which is a downstream target of MEK. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
Research has demonstrated that derivatives of pyridazine compounds exhibit antimicrobial activity against various pathogens. Studies have reported that similar compounds show effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The observed activities suggest that this compound may also possess similar properties, warranting further investigation .
Antiparasitic Activity
In addition to its antibacterial properties, there is emerging evidence that compounds related to this compound may exhibit antiparasitic effects. For instance, studies on related hydrazine derivatives have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzylidene moiety or the hydrazine group can significantly affect its biological activity and selectivity for target enzymes. Research into these modifications can lead to more potent derivatives with improved therapeutic profiles .
Computational Studies
Molecular Docking
Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, thereby improving efficacy .
Summary Table: Applications of this compound
Mecanismo De Acción
RG7304 ejerce sus efectos inhibiendo la vía de señalización Ras-Raf-MEK-ERK. Esta vía está involucrada en la división celular, la diferenciación y la supervivencia. Al inhibir esta vía, RG7304 puede reducir la proliferación celular e inducir la apoptosis en las células cancerosas. Los objetivos moleculares de RG7304 incluyen las proteínas MEK y RAF, que son componentes clave de la vía .
Comparación Con Compuestos Similares
RG7304 es único en su doble inhibición de las proteínas MEK y RAF. Los compuestos similares incluyen:
Trametinib: Un inhibidor de MEK utilizado en el tratamiento del melanoma.
Cobimetinib: Otro inhibidor de MEK utilizado en combinación con otros fármacos para el tratamiento del cáncer.
Vemurafenib: Un inhibidor de RAF utilizado en el tratamiento del melanoma.
La singularidad de RG7304 radica en su capacidad para inhibir tanto MEK como RAF, proporcionando una inhibición más completa de la vía Ras-Raf-MEK-ERK en comparación con los compuestos que solo se dirigen a una de estas proteínas.
Actividad Biológica
The compound (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of 2-benzylidene-1-methylhydrazine with pyridazin-3(2H)-one. The general procedure includes:
- Reagents : 2-benzylidene-1-methylhydrazine and pyridazin-3(2H)-one.
- Solvent : Ethanol or DMF (Dimethylformamide).
- Conditions : Reflux for several hours followed by cooling and crystallization.
This method yields a compound that can be purified through recrystallization from suitable solvents.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In a study involving various substituted pyridazinones, this compound demonstrated potent activity against Gram-positive bacteria, particularly Bacillus subtilis, comparable to standard antibiotics like ampicillin .
Anticancer Properties
Recent investigations into the anticancer effects of this compound reveal its potential in inhibiting the proliferation of cancer cell lines. For instance, studies on HCT116 colon carcinoma cells showed that derivatives of pyridazinones, including our compound of interest, effectively reduced cell viability, indicating promising anticancer activity .
Tyrosinase Inhibition
Tyrosinase inhibition is critical in treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicate that it significantly reduces melanin production by inhibiting intracellular tyrosinase activity .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited strong radical scavenging activity, suggesting its potential as an antioxidant agent .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several pyridazinone derivatives against pathogenic strains. The results indicated that this compound inhibited the growth of multiple strains, showcasing its potential as a lead compound for developing new antimicrobial agents .
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth in a dose-dependent manner. The IC50 values were determined to assess potency against specific cancer types, showing significant promise for further development as an anticancer therapeutic .
Propiedades
Fórmula molecular |
C12H12N4O |
---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
4-[[(E)-benzylideneamino]-methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+ |
Clave InChI |
CTGDOGPKSFBVDA-RIYZIHGNSA-N |
SMILES |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
SMILES isomérico |
CN(C1=CC(=O)NN=C1)/N=C/C2=CC=CC=C2 |
SMILES canónico |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CKI27; CK127; CK 127; RG7304; RG7304; RG 7304 R7304. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.